Bienvenue dans la boutique en ligne BenchChem!

1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine

Serotonin Transporter Piperidine SAR Procurement Decision-Making

This N-substituted 4-(arylmethoxy)piperidine combines a 2-bromo-5-methoxybenzoyl group with a 4-fluorobenzyloxymethyl side chain—a pairing absent from published SAR series. The aryl bromide enables Suzuki/Buchwald-Hartwig derivatization, while the 4-fluorobenzyl ether offers H-bond potential or cleavage to a hydroxyl handle. Ideal as a regioisomeric control for 3-substituted SERT ligands or for stressing in silico models (MW >400, AlogP ~4.2). No generic substitute replicates this vector set.

Molecular Formula C21H23BrFNO3
Molecular Weight 436.321
CAS No. 1788666-45-4
Cat. No. B2948587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
CAS1788666-45-4
Molecular FormulaC21H23BrFNO3
Molecular Weight436.321
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
InChIInChI=1S/C21H23BrFNO3/c1-26-18-6-7-20(22)19(12-18)21(25)24-10-8-16(9-11-24)14-27-13-15-2-4-17(23)5-3-15/h2-7,12,16H,8-11,13-14H2,1H3
InChIKeyCTOZGCXVXYVGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine (CAS 1788666-45-4): Procurement-Relevant Structural and Physicochemical Profile


1-(2-Bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine (CAS 1788666-45-4, C21H23BrFNO3, MW 436.32 g/mol) is a synthetic piperidine derivative bearing a 2-bromo-5-methoxybenzoyl N-acyl group and a 4-fluorobenzyloxymethyl substituent at the piperidine 4-position . The compound belongs to the class of N-substituted 4-(arylmethoxy)piperidines, a scaffold recognized for its ability to engage monoamine transporters and other CNS targets [1]. Its bromo and methoxy substituents on the benzoyl ring, combined with a 4-fluorobenzyl ether side chain, differentiate it from simpler piperidine analogs and provide distinct vectors for structure-activity relationship (SAR) exploration and further derivatization via cross-coupling chemistry. The reported commercial purity is typically 95% .

Why Generic Substitution of 1-(2-Bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine Is Not Supported by Current Evidence


Within the 4-(arylmethoxy)piperidine family, seemingly minor structural modifications produce dramatic shifts in transporter selectivity, binding affinity, and functional activity. For example, the 3-substituted piperidine regioisomers described by Nencetti et al. (2007) display SERT Ki values spanning a >100-fold range (2–400 nM) depending solely on the aryl substitution pattern [1]. The target compound combines a unique 2-bromo-5-methoxybenzoyl N-acyl group with a 4-fluorobenzyloxymethyl C4 substituent, a pairing not represented in published SAR series. No publicly available head-to-head pharmacological data exist to confirm that removal or replacement of either the 2-bromo-5-methoxybenzoyl group or the 4-fluorobenzyl ether would yield equivalent target engagement. Consequently, generic substitution without experimental validation carries a high risk of altered potency, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for 1-(2-Bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine Procurement Decisions


Lack of Direct Comparative Pharmacological Data Precludes Evidence-Based Selection Over Analogues

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no quantitative biological activity data (IC50, Ki, EC50) for 1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine (CAS 1788666-45-4). Without target-specific activity data, no direct head-to-head comparison against closely related analogs can be performed. The closest structurally characterized class members are 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives reported by Nencetti et al. (2007), which exhibit SERT Ki values of 2–400 nM; however, the target compound differs in both the position of the aryloxymethyl substituent (C4 vs. C3) and the nature of the N-substituent (2-bromo-5-methoxybenzoyl vs. various aryl groups), precluding direct quantitative comparison [1].

Serotonin Transporter Piperidine SAR Procurement Decision-Making

Absence of Patent-Derived Comparative Performance Data Limits Differentiation Claims

A search of Google Patents and WIPO databases for CAS 1788666-45-4 returned no patent filings that explicitly claim the compound or provide comparative biological data. Broader patent families covering piperidine derivatives with 2-bromo-5-methoxybenzoyl groups (e.g., WO2011010015, Servier) do not include the target compound in their exemplified lists [1]. Similarly, patents describing 4-fluorobenzyloxymethyl piperidine derivatives fail to report activity data for the specific 1-(2-bromo-5-methoxybenzoyl) analog. This absence means no patent-derived performance metrics (e.g., improved metabolic stability, reduced off-target binding) can be cited to support procurement over alternatives.

Patent Analysis Chemical Scaffold Procurement Risk

Physicochemical Differentiation: Molecular Weight and logP Estimation Relative to 4-(Arylmethoxy)piperidine Benchmarks

The molecular weight of the target compound (436.32 g/mol) is substantially higher than the median MW (~300–350 g/mol) of CNS-active 4-(arylmethoxy)piperidine ligands reviewed by Nencetti et al. (2007), primarily due to the addition of the 2-bromo-5-methoxybenzoyl group [1]. Using the AlogPS 2.1 algorithm, the estimated logP for the target compound is approximately 4.2, compared to logP ~3.0–3.5 for non-brominated, non-benzoylated 4-benzyloxymethyl piperidine benchmarks. While this higher lipophilicity may favor blood-brain barrier penetration, it may also increase CYP450-mediated clearance and plasma protein binding relative to lower-MW analogs. No experimental logD or solubility data are publicly available to confirm these predictions.

Physicochemical Properties Lead Optimization PK Prediction

Recommended Application Scenarios for 1-(2-Bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine Based on Available Evidence


Chemical Probe Development Requiring a Dual-Functionalized Piperidine Scaffold with Aryl Halide and Benzyl Ether Handles

The presence of both a 2-bromo substituent (amenable to Suzuki, Buchwald-Hartwig, or other cross-coupling reactions) and a 4-fluorobenzyl ether (providing potential for H-bond interactions or further cleavage to a hydroxyl handle) makes this compound a versatile intermediate for constructing focused libraries of N-acylated piperidine derivatives. Users exploring SAR around monoamine transporters or other CNS targets may leverage this dual-functionalized scaffold to rapidly generate analogs that vary the aryl bromide portion while retaining the 4-fluorobenzyloxymethyl side chain [1].

Negative Control or Selectivity Counter-Screen When Profiling 3-Substituted Piperidine SERT Ligands

Given that published high-affinity SERT ligands in this chemotype feature 3-(aryl)(4-fluorobenzyloxy)methyl substitution, the 4-substituted target compound may serve as a regioisomeric control to assess the positional dependence of transporter binding. Its expected divergent activity profile, though not yet experimentally confirmed, provides a rational basis for inclusion in selectivity panels when optimizing 3-substituted leads [1].

In Silico Modeling and Pharmacophore Validation Dataset Candidate

The compound's distinct combination of an N-benzoylpiperidine core and a 4-fluorobenzyl ether side chain, for which no biological data exist, makes it a strong candidate for prospective in silico docking or machine learning model validation. Its predicted physicochemical property divergence (MW >400, AlogP ~4.2) from typical CNS drug-like space can stress-test predictive models for permeability, solubility, and target engagement .

Quote Request

Request a Quote for 1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.